Ethyl 4-chlorobenzoylformate

Description

Contextualization of Alpha-Keto Esters as Pivotal Synthons in Organic Chemistry

Alpha-keto esters, also known as α-ketoesters or vicinal ketoesters, are a class of organic compounds characterized by a ketone functional group adjacent (in the alpha position) to an ester group. nih.gov This arrangement of two vicinal carbonyl groups results in unique reactivity, making them highly valuable synthons, or synthetic building blocks, in organic chemistry. nih.govbeilstein-journals.org The high electrophilicity of the keto group, enhanced by the adjacent ester, makes them excellent substrates for a wide range of chemical transformations. nih.gov

These compounds are not only prevalent in many biologically and medicinally important molecules but also serve as immediate precursors to other crucial organic compounds like α-hydroxy acids and α-amino acids. acs.org Their applications in organic synthesis are diverse, including their use as intermediates in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netgoogle.com The reactivity of α-keto esters allows them to participate in various reactions, such as:

Nucleophilic additions: The electrophilic keto-carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents. nih.govbeilstein-journals.org

Reductions: The ketone can be selectively reduced to form chiral α-hydroxy esters, which are valuable building blocks.

Cycloadditions: They can act as dienophiles or participate in other cycloaddition reactions to form cyclic structures. nih.gov

Baylis-Hillman reactions: α-keto esters can serve as electrophiles in this carbon-carbon bond-forming reaction. thieme-connect.com

Photocatalytic Reactions: Depending on the conditions, benzoylformate esters can undergo different photochemical transformations, such as cycloadditions or functionalization reactions. acs.org

The versatility of α-keto esters makes them staples in the synthesis of natural products and drug candidates, where the construction of complex molecular frameworks with high precision is essential. nih.govmdpi.com

Significance of Halogenated Benzoic Acid Derivatives in Chemical Research

Halogenated benzoic acids and their derivatives are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are of great importance as precursors and intermediates in the chemical industry. nih.govgoogle.com The presence of a halogen atom on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity.

Chloro-substituted benzoic acids, in particular, are among the more versatile intermediates used in the synthesis of agrochemicals, such as pesticides. nih.gov The halogen atom provides a reactive handle for further functionalization through reactions like nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. beilstein-journals.org This reactivity allows for the straightforward introduction of various substituents, making halogenated benzoic acids valuable starting materials for creating diverse molecular libraries for drug discovery and materials science. beilstein-journals.orgrsc.org

Furthermore, halogenation can alter the acidity and other physicochemical properties of the benzoic acid moiety, which can be fine-tuned for specific applications. mdpi.com They are used in the preparation of pharmaceuticals, dyes, and preservatives. nih.goviitk.ac.in For example, certain halogenated benzoic acids are precursors for quinolonecarboxylic acid derivatives, which exhibit antibacterial activity. google.com

Overview of Ethyl 4-Chlorobenzoylformate as a Versatile Intermediate

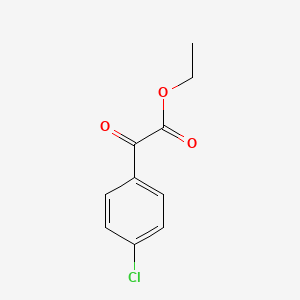

This compound, with the chemical formula C₁₀H₉ClO₃, merges the key reactive features of both α-keto esters and halogenated benzoic acid derivatives. nih.gov Its structure consists of an ethyl ester of a keto acid which is attached to a benzene ring substituted with a chlorine atom at the para (4-) position. This strategic combination makes it a highly useful and versatile intermediate in multi-step organic syntheses.

The α-keto ester portion of the molecule provides the electrophilic centers for building carbon-carbon and carbon-heteroatom bonds, characteristic of this functional group. Simultaneously, the 4-chloro-substituted phenyl ring offers a site for modifications typical of aryl halides, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings).

This dual reactivity allows chemists to construct complex molecules by sequentially or selectively reacting at different parts of the molecule. For instance, the keto group can be transformed into a hydroxyl group through bioreduction to create chiral intermediates, as seen in the synthesis of precursors for drugs like Clopidogrel. researchgate.net The compound serves as a bridge, enabling the incorporation of a p-chlorophenyl moiety into a larger molecular scaffold that can be further elaborated using the reactivity of the keto-ester function.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | nih.gov |

| Molecular Weight | 212.63 g/mol | nih.gov |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | nih.gov |

| CAS Number | 34966-48-8 | nih.gov |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | nih.gov |

| InChI Key | BIELZWDKOJZMOG-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 212.0240218 Da | nih.gov |

| Topological Polar Surface Area | 43.4 Ų | nih.gov |

Spectroscopic Data Highlights

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

| Spectroscopy Type | Description | Source |

| ¹⁷O NMR Spectra | Data available in spectral databases. | nih.gov |

| GC-MS | Mass spectrometry data coupled with gas chromatography is available, aiding in identification and purity assessment. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIELZWDKOJZMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374499 | |

| Record name | Ethyl 4-chlorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34966-48-8 | |

| Record name | Ethyl 4-chlorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34966-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Traditional Chemical Synthetic Routes Leading to Ethyl 4-Chlorobenzoylformate

The synthesis of this compound is primarily achieved through well-established organic reactions, including esterification and acylation.

One of the most direct methods for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-chlorobenzoylformic acid (also known as 4-chlorophenylglyoxylic acid). The most common method employed for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is used, and/or the water formed during the reaction is removed. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

Reaction Scheme for Fischer Esterification:

| Reactant | Reagent | Catalyst | Condition | Product |

| 4-Chlorobenzoylformic Acid | Ethanol | H₂SO₄ (conc.) | Reflux | This compound |

The construction of the benzoylformate scaffold can be effectively achieved via Friedel-Crafts acylation. This powerful C-C bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst.

To synthesize this compound, chlorobenzene (B131634) is used as the aromatic substrate. The acylating agent is typically ethyl oxalyl chloride (Cl-CO-COOEt). The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of chlorobenzene.

The chlorine atom on the benzene (B151609) ring is an ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at these positions. youtube.com Although chlorine is deactivating due to its inductive electron-withdrawing effect, the reaction proceeds to give a mixture of ortho and para isomers. The para isomer, this compound, is typically the major product due to reduced steric hindrance compared to the ortho position. youtube.com

Reaction Scheme for Friedel-Crafts Acylation:

| Aromatic Substrate | Acylating Agent | Catalyst | Major Product | Minor Product |

| Chlorobenzene | Ethyl oxalyl chloride | Aluminum chloride (AlCl₃) | This compound | Ethyl 2-chlorobenzoylformate |

Advanced Chemical Reactivity and Derivatization Strategies of this compound

The presence of three distinct functional regions—the ketone carbonyl, the ester group, and the substituted aromatic ring—makes this compound a versatile platform for synthesizing a wide range of derivatives.

The α-keto group is a primary site for reactivity in this compound. It is more electrophilic than the ester carbonyl and readily undergoes nucleophilic addition reactions.

Reduction: The ketonic carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). orientjchem.org This reaction typically occurs without affecting the less reactive ester group, yielding ethyl 2-(4-chlorophenyl)-2-hydroxyacetate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester to form a diol. libretexts.org

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the ketone functionality produces tertiary alcohols after an acidic workup. wisc.eduleah4sci.com For example, reaction with methylmagnesium bromide would yield ethyl 2-(4-chlorophenyl)-2-hydroxypropanoate. The ester group can also react with Grignard reagents, but typically requires harsher conditions or an excess of the reagent. masterorganicchemistry.com

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone Carbonyl | Secondary Alcohol |

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | Ketone Carbonyl | Tertiary Alcohol |

The ethyl ester group can be transformed into other functional groups through various nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the parent carboxylic acid, 4-chlorobenzoylformic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. sserc.org.uk Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This transformation often requires heating or the use of a catalyst to facilitate the reaction, as esters are less reactive towards amines than acyl chlorides. nih.govresearchgate.net Direct amidation can be promoted by reagents like titanium tetrachloride (TiCl₄) or titanium tetrafluoride (TiF₄). nih.govrsc.org

Transesterification: Heating this compound in the presence of another alcohol and an acid or base catalyst can lead to an exchange of the alkoxy group. For example, reacting it with methanol (B129727) would yield mthis compound.

| Transformation | Reagents | Resulting Functional Group |

| Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | Carboxylic Acid |

| Amidation | RNH₂, Δ or Catalyst | Amide |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

Further functionalization of the 4-chlorophenyl ring can be achieved through electrophilic aromatic substitution (EAS). wikipedia.org The regiochemical outcome of these reactions is determined by the directing effects of the two existing substituents: the chloro group and the ethyl benzoylformate group (-COCOOEt).

Directing Effects: The chloro substituent is a deactivating but ortho, para-director. The ethyl benzoylformate group is strongly electron-withdrawing due to the presence of two carbonyl groups and is therefore a powerful deactivating and meta-director.

Regioselectivity: When substituents with conflicting directing effects are present, the outcome can be complex. The powerful deactivating nature of the benzoylformate group significantly reduces the nucleophilicity of the aromatic ring, making further electrophilic substitution challenging. However, under forcing conditions, substitution is directed by the interplay of these effects. The strong meta-directing effect of the benzoylformate group will direct incoming electrophiles to the positions meta to it (C3 and C5). The ortho, para-directing chloro group directs to positions ortho to it (C3 and C5). In this case, both groups direct the incoming electrophile to the same positions (C3 and C5, which are equivalent). Therefore, electrophilic substitution, such as nitration with a mixture of nitric acid and sulfuric acid, is expected to yield the 3-substituted product, ethyl 4-chloro-3-nitrobenzoylformate. masterorganicchemistry.commasterorganicchemistry.com

Predicted Outcome of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 4-chloro-3-nitrobenzoylformate |

| Halogenation | Br₂ / FeBr₃ | Ethyl 3-bromo-4-chlorobenzoylformate |

| Sulfonation | SO₃ / H₂SO₄ | Ethyl 4-chloro-3-sulfobenzoylformate |

Formation of Key Intermediates Through Distinct Reactions

This compound serves as a versatile precursor in the synthesis of various heterocyclic intermediates, primarily due to the reactivity of its α-ketoester moiety. The presence of both a ketone and an ester functional group allows for a range of chemical transformations, leading to the formation of important scaffolds such as pyrazoles, oxadiazoles, and thiazoles. These transformations typically involve condensation reactions with dinucleophilic reagents, followed by cyclization.

One common strategy involves the reaction of the ketone carbonyl group with hydrazine (B178648) or its derivatives to form pyrazole (B372694) intermediates. The initial condensation yields a hydrazone, which can then undergo intramolecular cyclization. The specific reaction conditions, such as the solvent and temperature, play a crucial role in the efficiency of this transformation.

Another significant pathway is the formation of oxadiazole intermediates. This is generally achieved by reacting this compound with hydroxylamine (B1172632) to form an oxime. Subsequent cyclization, often facilitated by a dehydrating agent or by reaction with another carbonyl source, leads to the stable 1,2,4-oxadiazole (B8745197) ring system.

Furthermore, this compound can be transformed into thiazole (B1198619) intermediates. A key step in this process is the conversion of the α-ketoester into an α-haloketone equivalent. This intermediate can then undergo the well-established Hantzsch thiazole synthesis by reacting with a thioamide, such as thiourea, to construct the thiazole ring. The regioselectivity of this reaction is an important consideration in the synthesis of specifically substituted thiazoles.

These distinct synthetic routes highlight the utility of this compound as a starting material for generating a variety of key heterocyclic intermediates, which are valuable in medicinal chemistry and materials science.

Table 1: Synthesis of Pyrazole Intermediate from this compound

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | This compound | Hydrazine hydrate | Ethanol | 78 | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 85 |

Table 2: Synthesis of Oxadiazole Intermediate from this compound

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield (%) |

| 1 | This compound | Hydroxylamine hydrochloride | Sodium acetate | Ethanol/Water | Ethyl 2-(4-chlorophenyl)-2-(hydroxyimino)acetate | 92 |

| 2 | Ethyl 2-(4-chlorophenyl)-2-(hydroxyimino)acetate | Acetic anhydride | - | Acetic acid | Ethyl 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole-5-carboxylate | 78 |

Table 3: Synthesis of Thiazole Intermediate from this compound

| Step | Reactant 1 | Reagent | Solvent | Product | Yield (%) |

| 1 | This compound | Sulfuryl chloride | Dichloromethane | Ethyl 2-bromo-2-(4-chlorophenyl)-2-oxoacetate | 88 |

| 2 | Ethyl 2-bromo-2-(4-chlorophenyl)-2-oxoacetate | Thiourea | Ethanol | Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | 82 |

Biocatalytic Transformations of Ethyl 4 Chlorobenzoylformate

Enantioselective Reduction of the Keto Group

The enantioselective reduction of the keto group in α-keto esters is a critical step in the synthesis of optically pure α-hydroxy esters, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Enzymes such as aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs) are often employed for this purpose due to their high stereoselectivity. frontiersin.orgnih.govscite.ai

Screening and Identification of Stereoselective Biocatalysts (e.g., Aldo-Keto Reductases, Alcohol Dehydrogenases)

A comprehensive search of scientific databases did not yield specific studies focused on the screening and identification of stereoselective biocatalysts for the reduction of Ethyl 4-chlorobenzoylformate. While numerous studies have detailed the screening of microorganisms and isolated enzymes for the reduction of other aromatic ketones and α-keto esters, specific data for this compound is not available. The substrate specificity of AKRs and ADHs is known to be broad, yet influenced by the steric and electronic properties of the substituents on the aromatic ring and the ester group. rsc.orgnih.gov Therefore, it cannot be assumed that enzymes active on similar substrates would be effective for this compound without experimental validation.

Production of Optically Pure Alpha-Hydroxy Esters (e.g., Chiral Ethyl Mandelates)

The product of the enantioselective reduction of this compound would be optically pure ethyl 4-chloromandelate. This chiral α-hydroxy ester is a potentially valuable synthetic intermediate. However, there is a lack of published research detailing the biocatalytic production of this specific compound from this compound. General methodologies for the biocatalytic synthesis of chiral mandelates from other benzoylformate derivatives exist, but direct application and results for the 4-chloro substituted variant are not reported.

Substrate Specificity and Enantioselectivity Profiles in Bioreductions

Detailed substrate specificity and enantioselectivity profiles of biocatalysts are crucial for their practical application. Such data would typically be presented in tabular format, comparing the conversion rates and enantiomeric excess (% ee) for a range of substrates. Unfortunately, no such data tables or detailed research findings could be located for the bioreduction of this compound. The hydrophobic and electron-withdrawing nature of the chloro-substituent on the phenyl ring would likely influence both the substrate binding and the stereochemical outcome of the reduction, but without experimental data, any predictions remain speculative. wikipedia.org

Enzyme Engineering and Optimization for Enhanced Biocatalysis

Enzyme engineering, through directed evolution and rational design, is a powerful tool to improve the catalytic efficiency, stability, and stereoselectivity of biocatalysts for specific substrates. nih.gov

Directed Evolution and Rational Design Approaches (e.g., Loop Engineering in Aldo-Keto Reductases)

Directed evolution and rational design strategies have been successfully applied to various AKRs and ADHs to alter their substrate scope and enhance their performance for a wide range of ketones. nih.govrsc.orgrsc.org Techniques like loop engineering, where modifications are made to the flexible loops surrounding the active site, have proven effective in improving catalytic activity and selectivity. researchgate.net However, the application of these powerful techniques to tailor biocatalysts specifically for the transformation of this compound has not been reported in the scientific literature.

Impact of Enzyme Modification on Catalytic Efficiency and Turnover Numbers

The modification of enzymes can have a profound impact on their catalytic efficiency (kcat/Km) and turnover numbers (kcat). atomfair.comresearchgate.netnih.gov Structure-guided mutagenesis and other protein engineering techniques can lead to variants with significantly improved performance for target substrates. rsc.orgresearchgate.net For instance, mutations in the active site can alter substrate binding and transition state stabilization, leading to higher reaction rates. acs.org Despite the potential, there are no published studies that document the impact of enzyme modification on the catalytic efficiency and turnover numbers for the biocatalytic reduction of this compound.

Strategies for Improved Substrate Binding and Product Release

No specific information available for this compound.

Cofactor Regeneration Systems in Biocatalytic Processes

No specific information available for this compound.

In Situ NADPH/NADH Regeneration Methods

No specific information available for this compound.

Economic and Environmental Considerations of Cofactor Recycling

No specific information available for this compound.

Information regarding "this compound" is not publicly available for the specified applications.

Following a comprehensive search of publicly accessible scientific literature, patents, and chemical databases, specific applications of This compound in the detailed areas of advanced organic synthesis and medicinal chemistry, as outlined in the query, could not be verified. The available information does not provide concrete examples or research findings for its use as a chiral building block for enantiomerically pure alpha-hydroxy acids, its role in the asymmetric synthesis of complex molecules, or its function as a synthetic intermediate in the development of the specified pharmaceutical agents.

The performed searches did not yield citable results for the following specific topics:

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Synthetic Intermediate for Pharmaceutical Agents

Contributions to Lead Compound Discovery and Optimization in Medicinal Chemistry:There is no information available on the role of this compound in lead compound discovery or its use in structure-activity relationship (SAR) studies for lead optimization.

Due to the absence of verifiable and specific scientific data for the requested applications, it is not possible to generate a detailed and accurate article strictly adhering to the provided outline.

Construction of Heterocyclic Systems and Advanced Molecular Architectures

Ethyl 4-chlorobenzoylformate serves as a versatile building block in organic synthesis, primarily owing to its reactive α-ketoester functionality. This structural motif allows for a variety of chemical transformations, making it a valuable precursor for the construction of complex heterocyclic systems and advanced molecular architectures. Its utility is particularly evident in cyclocondensation and multicomponent reactions, which provide efficient pathways to diverse molecular scaffolds.

The core reactivity of this compound lies in the electrophilic nature of its two adjacent carbonyl carbons. This arrangement facilitates reactions with a range of dinucleophiles, leading to the formation of various heterocyclic rings. The presence of the 4-chlorophenyl group also offers a site for further functionalization through cross-coupling reactions, adding to the compound's synthetic potential.

One of the most common applications of α-ketoesters like this compound is in the synthesis of nitrogen-containing heterocycles. For instance, the reaction with 1,2-diamines is a well-established method for the preparation of quinoxaline (B1680401) derivatives. Similarly, condensation with hydrazines provides a straightforward route to pyrazole (B372694) scaffolds. These heterocyclic cores are prevalent in many biologically active molecules, highlighting the importance of this compound as a starting material in medicinal chemistry.

The reaction of this compound with ortho-phenylenediamines is a direct and efficient method for the synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one. This reaction proceeds through an initial nucleophilic attack of one of the amino groups of the diamine on the α-keto group, followed by an intramolecular cyclization and dehydration.

The general reaction scheme is as follows:

Reaction of this compound with o-phenylenediamine (B120857) to yield 3-(4-chlorophenyl)quinoxalin-2(1H)-one.

This straightforward cyclocondensation reaction is a powerful tool for accessing the quinoxalinone scaffold, which is a key structural motif in a variety of pharmacologically active compounds. The reaction conditions can often be optimized to achieve high yields of the desired product.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |

| This compound | o-Phenylenediamine | 3-(4-chlorophenyl)quinoxalin-2(1H)-one | Varies (e.g., reflux in ethanol) | Typically high |

In a similar fashion to quinoxaline synthesis, this compound can be employed in the construction of pyrazole derivatives through its reaction with hydrazine (B178648) and its derivatives. The α-ketoester moiety reacts with the two nucleophilic nitrogen atoms of hydrazine to form a five-membered pyrazole ring. This condensation reaction is a fundamental method for the synthesis of substituted pyrazoles, which are known to exhibit a wide range of biological activities. researchwithrowan.com

The general reaction involves the condensation of the α-dicarbonyl compound with a hydrazine, leading to the formation of a pyrazolone (B3327878) or a pyrazole, depending on the reaction conditions and the substituents on the hydrazine.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Hydrazine Hydrate | 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one |

| This compound | Substituted Hydrazines | Substituted Pyrazole Derivatives |

This table represents the expected product classes from the reaction of this compound with hydrazines based on established pyrazole synthesis methodologies. researchwithrowan.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound, with its dual electrophilic centers, is a suitable candidate for participation in such reactions.

For example, it can be envisioned as a component in MCRs for the synthesis of highly substituted heterocyclic systems. While specific literature examples detailing the use of this compound in MCRs are not prevalent, its structural features suggest its potential in reactions like the Biginelli or Hantzsch-type syntheses, leading to complex dihydropyrimidines or dihydropyridines, respectively, with appropriate reaction partners. The development of novel MCRs involving this building block remains an area of interest for synthetic chemists.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-breaking and bond-forming events is crucial for optimizing reaction conditions and designing more efficient catalysts.

Detailed Pathways of Chemical Transformations

The reduction of the α-keto ester, Ethyl 4-chlorobenzoylformate, to the corresponding α-hydroxy ester, Ethyl (S)-4-chloro-mandelate, is a key transformation. In a study utilizing the yeast Candida viswanathii, the bioreduction of this compound was investigated. The reaction pathway involves the enzymatic transfer of a hydride ion to the carbonyl carbon of the keto group. This process is highly stereoselective, leading predominantly to the (S)-enantiomer of the corresponding alcohol. The yeast cells provide the necessary oxidoreductase enzymes and the cofactor, typically NADPH, which is regenerated through the metabolism of a co-substrate like glucose.

Enzymatic Reaction Mechanisms (e.g., Hydride Transfer in Reductions)

The enzymatic reduction of this compound follows a mechanism characteristic of many carbonyl reductases. The core of this mechanism is the transfer of a hydride ion (H⁻) from the nicotinamide (B372718) cofactor (NADPH or NADH) to the electrophilic carbonyl carbon of the substrate.

The proposed mechanism involves the binding of both the substrate, this compound, and the NADPH cofactor to the active site of the reductase enzyme. The enzyme orients the substrate and cofactor in a precise geometry that facilitates the hydride transfer. A proton is typically donated to the carbonyl oxygen from a nearby acidic amino acid residue in the active site, or from a water molecule, to complete the reduction to the hydroxyl group. The high enantioselectivity observed in these reactions is a direct result of the chiral environment of the enzyme's active site, which favors the approach of the hydride from one specific face of the carbonyl group.

Kinetic Studies of Biocatalytic Conversions

Kinetic studies are essential for quantifying the efficiency of a biocatalyst and understanding how various factors influence the reaction rate.

Influence of Reaction Conditions (e.g., Temperature, pH, Solvent Systems) on Reaction Rates

The rate of biocatalytic conversions of this compound is significantly influenced by various reaction conditions.

Temperature: Enzyme activity is highly dependent on temperature. For the bioreduction using Candida viswanathii, the optimal temperature for the conversion of this compound was found to be 30°C. At temperatures above or below this optimum, a decrease in the reaction rate and yield is observed due to potential enzyme denaturation at higher temperatures or reduced catalytic activity at lower temperatures.

pH: The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrate itself, thereby influencing enzyme activity. The optimal pH for the bioreduction of this compound by Candida viswanathii was determined to be 6.0. Deviations from this optimal pH can lead to a significant reduction in the reaction rate.

Solvent Systems: The choice of solvent can impact substrate solubility and enzyme stability. Biocatalytic reductions are often carried out in aqueous buffer systems. However, the use of biphasic systems (an organic solvent and an aqueous phase) can sometimes be advantageous for substrates with low water solubility, as it can alleviate substrate inhibition and facilitate product recovery.

The following table summarizes the optimal reaction conditions for the bioreduction of this compound using Candida viswanathii.

| Parameter | Optimal Value |

| Temperature | 30°C |

| pH | 6.0 |

Analysis of Rate-Limiting Steps in Multi-Step Bioreactions

Mass transfer: The transport of the substrate from the bulk medium into the cell and to the active site of the enzyme can be a rate-limiting step, especially for hydrophobic substrates like this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For a compound like ethyl 4-chlorobenzoylformate, these methods can provide a detailed picture of its molecular orbitals, charge distribution, and the energetic landscape of its chemical reactions.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing 4-chlorobenzoyl group and the ester functionality. The chlorine atom, being electronegative, exerts an inductive effect, withdrawing electron density from the phenyl ring. The benzoyl group itself is strongly electron-withdrawing due to the carbonyl moiety. This electronic arrangement significantly influences the reactivity of the molecule.

Density functional theory (DFT) calculations on similar aromatic ketones and esters would predict that the lowest unoccupied molecular orbital (LUMO) is localized on the benzoylformate moiety, particularly on the α-dicarbonyl carbons and the phenyl ring. The highest occupied molecular orbital (HOMO) would likely be centered on the chlorine-substituted phenyl ring. The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and electronic transitions. A smaller gap generally implies higher reactivity.

The presence of the electron-withdrawing chlorine atom at the para position is expected to lower the energy of the LUMO, making the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted ethyl benzoylformate. This enhanced electrophilicity is a key factor in its chemical behavior.

Table 1: Predicted Effects of Substituents on the Electronic Properties of Ethyl Benzoylformate Derivatives

| Substituent at para-position | Inductive/Resonance Effect | Predicted Effect on LUMO Energy | Predicted Reactivity towards Nucleophiles |

| -H | Neutral | Reference | Baseline |

| -Cl | Inductive withdrawing | Lowered | Increased |

| -OCH₃ | Resonance donating | Raised | Decreased |

| -NO₂ | Inductive & Resonance withdrawing | Significantly lowered | Significantly increased |

This table is illustrative and based on general principles of physical organic chemistry.

Transition state modeling, often performed using quantum chemical methods, is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, a key reaction is its reduction to the corresponding α-hydroxy ester, ethyl 4-chloromandelate.

Theoretical studies on the reduction of similar α-keto esters have shown that the reaction can proceed through various pathways, depending on the reducing agent and catalyst. Modeling the transition state for the hydride attack on one of the carbonyl carbons would reveal the geometry and energy barrier of this crucial step. The calculations would likely show a transition state where the hydride ion approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle, to maximize orbital overlap.

In enzyme-catalyzed reactions, such as those involving aldo-keto reductases, transition state modeling can elucidate the role of active site residues in stabilizing the transition state and lowering the activation energy. For instance, studies on benzoylformate decarboxylase, an enzyme acting on a related substrate, have utilized DFT to map out the potential energy surface of the reaction, identifying key intermediates and transition states. nih.govresearchgate.net Similar approaches could be applied to model the enzymatic reduction of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for investigating the interactions between a small molecule (ligand) and a biological macromolecule, such as an enzyme. These methods are particularly relevant for understanding the potential biological activity of this compound.

Aldo-keto reductases (AKRs) are a superfamily of enzymes that catalyze the reduction of aldehydes and ketones. acs.org Given its α-keto ester structure, this compound is a plausible substrate for certain AKRs. Molecular docking simulations could be employed to predict the binding mode of this compound within the active site of various AKR isoforms.

A typical docking study would involve generating a three-dimensional model of this compound and placing it into the crystal structure of an AKR. The simulation would then explore different orientations and conformations of the ligand to find the most favorable binding pose, which is typically the one with the lowest binding energy.

The binding of this compound to an AKR active site would likely be governed by a combination of interactions:

Hydrogen bonding: The carbonyl oxygens of the ester and ketone groups could form hydrogen bonds with amino acid residues such as tyrosine, histidine, or serine in the active site.

Hydrophobic interactions: The 4-chlorophenyl ring would likely engage in hydrophobic interactions with nonpolar residues in a specific binding pocket.

Halogen bonding: The chlorine atom might participate in halogen bonding with an electron-rich atom in the enzyme's active site.

Molecular dynamics simulations could then be used to study the stability of the predicted ligand-enzyme complex over time, providing insights into the dynamic nature of the interaction. Studies on the inhibition of AKR1C2 by bile acid methyl esters have demonstrated the utility of molecular docking and dynamics in identifying key interactions within the enzyme's active site. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.combyjus.com For this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the bond between the two carbonyl carbons, will lead to different conformers.

The relative stability of these conformers is determined by steric and electronic effects. Theoretical calculations can predict the lowest energy conformation, which is the most likely to be present under normal conditions. In the context of enzyme binding, the enzyme may selectively bind to a specific conformation of the substrate.

The stereochemical outcome of the reduction of the prochiral ketone in this compound is of significant interest. The product, ethyl 4-chloromandelate, has a chiral center, and enzymatic reductions are often highly stereoselective. The stereochemical control is dictated by the precise positioning of the substrate within the chiral environment of the enzyme's active site. Computational modeling can help to rationalize and predict this stereoselectivity by comparing the energies of the transition states leading to the (R) and (S) enantiomers. A lower energy transition state for one enantiomer would explain the observed stereochemical preference.

Prediction of Catalytic Efficiency and Stereoselectivity

Computational methods can also be used to predict the catalytic efficiency and stereoselectivity of reactions involving this compound.

For enzymatic reactions, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate the structural or physicochemical properties of a series of substrates with their observed reaction rates or stereoselectivities. While a specific QSAR model for this compound is not available, the principles can be applied. For instance, a model for the reduction of a series of substituted benzoylformate esters by a particular enzyme could be built using descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic parameters (e.g., logP).

Table 2: Hypothetical QSAR Descriptors for Predicting the Enzymatic Reduction of Substituted Ethyl Benzoylformates

| Descriptor | Property Represented | Potential Impact on Catalytic Efficiency |

| Hammett constant (σ) | Electronic effect of the substituent | A positive correlation may indicate that electron-withdrawing groups enhance the reaction rate. |

| Taft steric parameter (Es) | Steric bulk of the substituent | A negative correlation would suggest that bulkier groups hinder binding and reduce the reaction rate. |

| Partition coefficient (logP) | Hydrophobicity | A positive correlation might indicate the importance of hydrophobic interactions for substrate binding. |

This table presents a conceptual framework for a QSAR study.

The stereoselectivity of the reduction can be predicted by calculating the energy difference between the diastereomeric transition states leading to the possible stereoisomeric products. A larger energy difference would imply a higher enantiomeric excess of the major product. Computational studies on asymmetric transfer hydrogenation of α-keto esters have shown that the stereochemical outcome can be rationalized by analyzing the stability of the catalyst-substrate complexes. nih.govorganic-chemistry.org These approaches would be highly relevant for predicting the stereoselectivity in the reduction of this compound.

Emerging Research Directions and Future Perspectives

Integration with Green Chemistry Principles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of Ethyl 4-chlorobenzoylformate is a key area for future research, focusing on minimizing environmental impact and enhancing safety.

Traditional Friedel-Crafts reactions often utilize halogenated solvents or nitrobenzene, which pose significant environmental and health risks. A major goal in green chemistry is to move towards solvent-free or low-solvent conditions. Research into the solvent-free synthesis of ethyl arylglyoxylates by grinding has shown promise, offering advantages like reduced pollution, high yields, and simplified workup procedures. cqvip.com Applying this mechanical activation approach to the Friedel-Crafts acylation of chlorobenzene (B131634) with ethyl oxalyl chloride could represent a significant green advancement in the production of this compound. The use of alternative, greener solvents such as ionic liquids is also an area of active investigation for Friedel-Crafts reactions, potentially offering a recyclable and less hazardous reaction medium. beilstein-journals.org

Reducing energy consumption is a core principle of green chemistry. This can be achieved by developing reactions that proceed under milder conditions or by using alternative energy sources like ultrasound or microwave irradiation, which have been shown to accelerate esterification reactions. scirp.orgresearchgate.net

Biotransformation, the use of biological systems like enzymes or whole cells to perform chemical reactions, represents a frontier in energy-efficient synthesis. The asymmetric reduction of the keto group in α-ketoesters is a well-established enzymatic process, often yielding chiral alcohols with high enantioselectivity under mild, aqueous conditions. While specific studies on the biotransformation of this compound are not yet prevalent, research on analogous compounds like ethyl 4-chloroacetoacetate demonstrates the potential of this approach. nih.govmdpi.comnih.gov Future work could focus on screening and engineering enzymes (e.g., reductases) for the selective reduction of this compound to produce valuable chiral hydroxy-ester derivatives.

Continuous Flow Chemistry Approaches for Scale-Up

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier automation, and more straightforward scalability. nih.gov For the synthesis of this compound, which often involves highly reactive intermediates and exothermic conditions typical of Friedel-Crafts reactions, flow chemistry provides a safer and more controlled environment.

The implementation of a continuous flow process could enable on-demand production, minimize waste, and improve product consistency. Research groups have successfully applied flow chemistry to the synthesis of other α-ketoesters and aryl ketones, demonstrating the feasibility of this technology. researchgate.netunimi.itunimelb.edu.au A future research direction would be the design of a dedicated flow reactor system for the acylation of chlorobenzene, potentially integrating in-line purification steps to create a telescoped process from raw materials to the final, pure product. acs.org

Exploration of Novel Catalytic Systems Beyond Biocatalysis

The synthesis of this compound via Friedel-Crafts acylation traditionally relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generates significant waste during aqueous workup. masterorganicchemistry.com A major area of research is the development of novel, reusable, and more environmentally benign catalytic systems.

Potential catalysts for exploration include:

Heterogeneous Solid Acids: Materials like zeolites, clays, and ion-exchange resins can catalyze Friedel-Crafts reactions. researchgate.net Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and reducing waste.

Metal Trifluoromethanesulfonates (Triflates): Salts of rare-earth and other metals are highly active Lewis acid catalysts that can often be used in catalytic amounts and recycled.

Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction system and enabling catalyst reuse. beilstein-journals.org

Nanocatalysts: Metal oxide nanoparticles, such as zinc oxide, have been investigated as low-cost, eco-friendly catalysts for acylation under solvent-free conditions. researchgate.net

The table below summarizes potential catalytic systems that could be investigated for the synthesis of this compound.

| Catalyst Type | Potential Advantages | Representative Examples |

| Heterogeneous Solid Acids | Reusable, easy to separate, reduced waste | Zeolites, Montmorillonite Clays, Nafion |

| Metal Triflates | High activity, can be used in catalytic amounts | Scandium(III) triflate, Bismuth(III) triflate |

| Ionic Liquids | Dual solvent-catalyst role, recyclable, low vapor pressure | Chloroaluminate ILs, Brønsted acidic ILs |

| Nanocatalysts | High surface area, potentially high activity, low cost | Zinc Oxide (ZnO), Iron Oxide (Fe₂O₃) |

This table presents potential avenues for research based on catalytic systems developed for similar acylation reactions.

Development of Advanced Characterization Methods for Reaction Intermediates and Products

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. The Friedel-Crafts acylation involves the formation of highly reactive intermediates, such as acylium ions and their complexes with the Lewis acid catalyst. mt.com The development and application of advanced in-situ analytical techniques could provide valuable insights into the reaction pathway.

Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates in real-time without the need for sampling. This data is invaluable for kinetic modeling, identifying reaction bottlenecks, and ensuring process safety, particularly when translating a reaction to continuous flow. Furthermore, advanced mass spectrometry and NMR techniques can be used to identify and characterize transient intermediates and minor byproducts, leading to a more complete mechanistic picture.

Expanding the Scope of Derivatization for Material Science and Other Applications

While this compound is primarily known as a synthetic intermediate, its derivatives hold potential for applications in material science and other fields. The presence of three distinct functional handles—the ketone, the ester, and the chloro-substituted aromatic ring—allows for a wide range of chemical modifications.

Future research could explore:

Polymer Chemistry: The molecule could be converted into a monomer and incorporated into polyesters or other polymers. The chlorine atom provides a site for subsequent modifications, such as cross-linking or the attachment of functional groups, to tune the material's properties.

Photochemistry: The benzoyl moiety is a well-known chromophore. Derivatives of this compound could be investigated as photoinitiators for polymerization reactions or as building blocks for photosensitive materials.

Medicinal Chemistry: The α-ketoester scaffold is present in various biologically active compounds. beilstein-journals.org Derivatization of this compound could lead to the discovery of new molecules with potential therapeutic applications. The chloro-substituent can influence the molecule's electronic properties and metabolic stability, which are key parameters in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.